molecular formula C15H15F2N3O B1193713 UCB-A

UCB-A

Número de catálogo: B1193713
Peso molecular: 291.3018
Clave InChI: NCROJFOVIDPGAN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

UCB-A is a potent ligand of the synaptic vesicle protein 2a (sv2a) protein

Aplicaciones Científicas De Investigación

Introduction to UCB-A

This compound, specifically [11C]this compound, is a radiolabeled compound developed for positron emission tomography (PET) imaging, targeting synaptic vesicle protein 2A (SV2A). This compound serves as a proxy for assessing synaptic density in the human brain, providing insights into various neurological conditions. The development of this compound is rooted in the need for effective imaging agents that can enhance our understanding of synaptic function and its implications in neurodegenerative diseases.

Neuroimaging and Synaptic Density Measurement

This compound is primarily utilized in PET imaging to quantify synaptic density. The ability to visualize and measure SV2A binding has significant implications for studying neurological disorders such as Alzheimer's disease, epilepsy, and schizophrenia.

  • Case Study: Alzheimer’s Disease
    In a study involving patients with Alzheimer’s disease, it was found that [11C]this compound PET imaging could reveal decreased binding in the hippocampus, correlating with cognitive decline. This suggests that this compound could serve as a biomarker for disease progression and treatment efficacy .
  • Case Study: Epilepsy
    Research demonstrated that lower [11C]this compound signals corresponded to the epileptogenic lobe in patients with medial temporal lobe epilepsy. This finding underscores the potential of this compound in identifying regions of altered synaptic function related to seizure activity .

Pharmacokinetics and Binding Properties

The pharmacokinetics of [11C]this compound have been characterized through kinetic modeling studies. These studies assess how the compound binds to SV2A and its distribution in the brain.

  • Study Findings
    Initial studies indicated that [11C]this compound exhibited slower kinetics compared to other SV2A tracers like [11C]UCB-J and [18F]UCB-H. This slower binding may provide advantages in certain clinical scenarios where prolonged observation of synaptic dynamics is required .

Potential in Evaluating Treatment Responses

The use of this compound extends beyond diagnostics; it also holds potential for monitoring treatment responses in various neurological conditions.

  • Clinical Application
    In trials involving levetiracetam, a medication used to treat epilepsy, this compound demonstrated dose-dependent blocking effects, suggesting its utility in evaluating therapeutic efficacy and guiding treatment decisions based on synaptic health .

Table 1: Comparison of SV2A Tracers

TracerKineticsBinding AffinityClinical Applications
[11C]this compoundSlowerModerateAlzheimer's disease, epilepsy
[11C]UCB-JFasterHigherNeurodegenerative diseases
[18F]UCB-HModerateLowerLimited due to low signal-to-noise

Table 2: Clinical Studies Utilizing this compound

Study FocusYearKey Findings
Alzheimer’s Disease2024Decreased SV2A binding correlates with cognitive decline
Medial Temporal Lobe Epilepsy2024Lower binding signals indicate epileptogenic regions

Propiedades

Fórmula molecular

C15H15F2N3O

Peso molecular

291.3018

Nombre IUPAC

4-(3,5-Difluorophenyl)-1-((1-methyl-1H-imidazol-5-yl)methyl)pyrrolidin-2-one

InChI

InChI=1S/C15H15F2N3O/c1-19-9-18-6-14(19)8-20-7-11(4-15(20)21)10-2-12(16)5-13(17)3-10/h2-3,5-6,9,11H,4,7-8H2,1H3

Clave InChI

NCROJFOVIDPGAN-UHFFFAOYSA-N

SMILES

O=C1N(CC2=CN=CN2C)CC(C3=CC(F)=CC(F)=C3)C1

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

UCB-A;  UCB A;  UCBA

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UCB-A
Reactant of Route 2
Reactant of Route 2
UCB-A
Reactant of Route 3
Reactant of Route 3
UCB-A
Reactant of Route 4
UCB-A
Reactant of Route 5
UCB-A
Reactant of Route 6
Reactant of Route 6
UCB-A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.